3,6-Dichloro-2-hydroxybenzoic Acid Potassium Salt
CAS No.:
Cat. No.: VC16525487
Molecular Formula: C7H3Cl2KO3
Molecular Weight: 245.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H3Cl2KO3 |
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Molecular Weight | 245.10 g/mol |
IUPAC Name | potassium;3,6-dichloro-2-hydroxybenzoate |
Standard InChI | InChI=1S/C7H4Cl2O3.K/c8-3-1-2-4(9)6(10)5(3)7(11)12;/h1-2,10H,(H,11,12);/q;+1/p-1 |
Standard InChI Key | HBMQWEJAQSDMIU-UHFFFAOYSA-M |
Canonical SMILES | C1=CC(=C(C(=C1Cl)C(=O)[O-])O)Cl.[K+] |
Introduction
Chemical Identity and Structural Characteristics
3,6-Dichloro-2-hydroxybenzoic acid potassium salt belongs to the class of halogenated hydroxybenzoic acids, featuring chlorine atoms at the 3- and 6-positions of the aromatic ring and a hydroxyl group at the 2-position. The potassium salt form enhances its solubility in polar aprotic solvents, facilitating its use in reactions requiring ionic intermediates.
Molecular and Crystallographic Data
Key physicochemical properties include:
The compound’s structure has been confirmed via spectral methods, though crystallographic data remain unpublished. Its hygroscopic nature necessitates stringent storage protocols to prevent degradation .
Synthesis and Industrial Production
The industrial synthesis of 3,6-dichloro-2-hydroxybenzoic acid potassium salt employs a modified Kolbe-Schmitt carboxylation process, optimized for high yield and minimal byproducts.
Reaction Mechanism and Methodology
The synthesis involves three sequential steps :
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Salt Formation: 2,5-Dichlorophenol reacts with an equimolar quantity of potassium hydroxide in aqueous medium, forming potassium 2,5-dichlorophenoxide.
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Carboxylation: The phenoxide undergoes carboxylation with CO₂ at 145°C and 6 MPa in a high-pressure reactor, catalyzed by potassium chloride. This step introduces the carboxylic acid group at the ortho position relative to the hydroxyl group.
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Purification: The reaction mixture is cooled, alkalized to pH 12, and extracted. Acidification of the aqueous phase precipitates the product, which is isolated via filtration and dried.
Critical Reaction Parameters:
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Temperature: 145°C
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Pressure: 6 MPa
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Catalyst: KCl (10% w/w relative to phenoxide)
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Yield: 46.6% (product) with 98.9% total recovery including unreacted starting material .
Process Optimization
Patent CN103012123A highlights the elimination of organic solvents during carboxylation, reducing environmental impact and operational costs. The substitution of traditional solvents like xylene with aqueous-phase reactions improves safety and scalability .
Physicochemical and Stability Profiles
Solubility and Reactivity
The compound exhibits limited solubility in common organic solvents, with slight dissolution in DMSO (15–20 mg/mL) and methanol (10–15 mg/mL) . Its reactivity is dominated by the phenolic hydroxyl group, which participates in alkylation and acylation reactions, and the carboxylic acid moiety, which forms salts with various cations.
Stability Concerns
Stability data are notably absent in published literature, though the compound’s hygroscopicity suggests susceptibility to hydrolysis under humid conditions . Storage at 2–8°C under argon or nitrogen is recommended to prevent decomposition.
Applications and Industrial Relevance
While direct applications of 3,6-dichloro-2-hydroxybenzoic acid potassium salt are sparsely documented, its structural analogs inform potential uses:
Pharmaceutical Intermediate
Chlorinated hydroxybenzoic acids are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The potassium salt’s solubility profile makes it suitable for liquid-phase synthesis of such compounds.
Agrochemical Research
Related compounds like 3,6-dichloro-2-methoxybenzoic acid (dicamba) are widely used as herbicides . The potassium salt may serve as a synthetic intermediate in developing analogous chlorinated herbicides.
Comparative Analysis with Analogous Compounds
Dicamba (3,6-Dichloro-2-methoxybenzoic Acid)
Dicamba, a methyl ether derivative, shares structural similarities but differs in bioactivity. Its synthesis involves O-methylation of the hydroxyl group, a step that could theoretically utilize 3,6-dichloro-2-hydroxybenzoic acid potassium salt as a precursor .
Property | 3,6-Dichloro-2-hydroxybenzoic Acid K Salt | Dicamba |
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Functional Groups | -OH, -COOK | -OCH₃, -COOH |
Primary Use | Synthetic intermediate | Herbicide |
Solubility in Water | Low (K salt enhances slightly) | 6.5 g/L (25°C) |
Future Directions and Research Gaps
Current literature lacks kinetic studies, toxicity profiles, and catalytic applications of this compound. Investigations into its use as a ligand in coordination chemistry or as a monomer in polymer synthesis could unlock novel applications.
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